8-Fluorochroman-4-one

説明

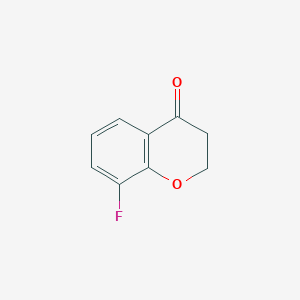

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDMFDMYQZIZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553204 | |

| Record name | 8-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111141-00-5 | |

| Record name | 8-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Fluorochroman 4 One and Its Derivatives

Direct Fluorination Approaches for Chroman-4-one Systems

Direct fluorination involves the introduction of a fluorine atom onto a pre-formed chroman-4-one skeleton. This can be achieved through nucleophilic, electrophilic, or electrochemical methods, each with distinct advantages and challenges.

Nucleophilic Fluorination Techniques

Nucleophilic aromatic substitution (SNAr) represents a classical and viable pathway for the synthesis of 8-fluorochroman-4-one. This method typically requires a chroman-4-one precursor bearing a good leaving group, such as a halogen or a nitro group, at the C-8 position. The aromatic ring must be sufficiently electron-deficient to facilitate attack by a nucleophilic fluoride (B91410) source.

The reaction proceeds via the addition of a fluoride ion (e.g., from potassium fluoride or cesium fluoride) to the aromatic ring, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the leaving group yields the desired this compound. The presence of the electron-withdrawing carbonyl group at C-4 helps to activate the aromatic ring towards this nucleophilic attack. While specific examples detailing the fluorination of 8-bromochroman-4-one (B1287176) are not prevalent in the literature, the existence of precursors like 8-bromo-6-chloro-2-pentylchroman-4-one suggests the feasibility of this approach.

Table 1: Hypothetical Nucleophilic Fluorination for this compound Synthesis This table is based on general principles of SNAr reactions, as direct literature examples for this specific transformation are scarce.

| Precursor | Fluoride Source | Solvent | Catalyst/Additive | Temperature | Product |

| 8-Bromochroman-4-one | KF | DMSO | Phase-transfer catalyst (e.g., 18-crown-6) | High | This compound |

| 8-Nitrochroman-4-one | CsF | DMF | None | High | This compound |

Electrophilic Fluorination Strategies

Electrophilic fluorination offers a more direct route by reacting an electron-rich chroman-4-one with an electrophilic fluorine source ("F+"). This method avoids the need for a pre-installed leaving group at the C-8 position. The success of this strategy hinges on the inherent nucleophilicity of the C-8 position and the ability to achieve regioselectivity over other positions on the benzene (B151609) ring.

Reagents such as Selectfluor® (F-TEDA-BF4) are commonly employed for this purpose. The reaction typically proceeds by direct attack of the aromatic ring on the electrophilic fluorine atom. The regioselectivity can be influenced by the directing effects of the substituents on the ring. For chroman-4-one, the ether oxygen is an ortho-, para-director, which would activate the C-5 and C-7 positions. However, direct fluorination at the C-8 position has been suggested as a potential pathway for related chroman derivatives.

An alternative electrophilic approach involves the conversion of 8-bromochroman-4-one or 8-iodochroman-4-one into an organometallic intermediate, such as an 8-boronic acid derivative, which can then undergo palladium-catalyzed fluorination with an electrophilic fluorine source.

Table 2: Potential Electrophilic Fluorination Approaches

| Substrate | Fluorinating Agent | Catalyst | Solvent | Outcome |

| Chroman-4-one | Selectfluor® | None | Acetonitrile (B52724) | Potential for a mixture of isomers including this compound |

| 8-(Boryl)chroman-4-one | Selectfluor® | Pd(II) complex | Acetone | Targeted synthesis of this compound |

Anodic Fluorination Methods

Anodic fluorination is an electrochemical method that generates a highly reactive fluorine radical or cationic species at the anode surface, which then reacts with the substrate. Research into the anodic fluorination of chroman-4-one and its derivatives has been conducted.

However, these studies consistently show that fluorination occurs with high regioselectivity at the C-2 position, which is alpha to the ether oxygen and adjacent to the carbonyl group. This preference is attributed to the electronic stabilization of the radical cation intermediate at this position. To date, there is no evidence to suggest that anodic fluorination can be selectively directed to the C-8 position of the chroman-4-one aromatic ring. The process typically leads to 2-fluorochroman-4-one derivatives.

Cascade Reaction Pathways for the Synthesis of Fluorinated Chroman-4-ones

Cascade reactions, also known as tandem or domino reactions, allow for the construction of complex molecules in a single synthetic operation by combining multiple bond-forming events. This approach is highly efficient for building the fluorinated chroman-4-one scaffold from simpler, acyclic precursors that already contain the fluorine atom.

Radical Cyclization Approaches

A powerful strategy for constructing the chroman-4-one ring system involves the radical cyclization of 2-(allyloxy)arylaldehydes. To synthesize this compound via this method, one would start with a 2-(allyloxy)-3-fluorobenzaldehyde precursor.

The reaction is typically initiated by generating a radical species that adds to the aldehyde, forming an acyl radical. This acyl radical then undergoes an intramolecular 6-exo-trig cyclization onto the pendant allyl group. The resulting alkyl radical is subsequently trapped or oxidized to afford the final chroman-4-one product. Various radical initiation methods can be employed, including those using metal catalysts or radical initiators like persulfates. The broad substrate scope of these reactions suggests that a fluorine substituent on the aromatic ring would be well-tolerated.

Table 3: Radical Cyclization for Chroman-4-one Synthesis (Applied to a Fluorinated Precursor) Data is extrapolated from analogous reactions on non-fluorinated substrates.

| Precursor | Radical Source/Initiator | Catalyst | Solvent | Yield (Analogous) |

| 2-(Allyloxy)-3-fluorobenzaldehyde | Oxalates / (NH4)2S2O8 | Metal-free | DMSO/H₂O | Good |

| 2-(Allyloxy)-3-fluorobenzaldehyde | gem-Difluoroarylacetic acids / K₂S₂O₈ | AgNO₃ | CH₃CN/H₂O | Moderate to Good |

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis offers a versatile toolkit for intramolecular cyclizations to form heterocyclic systems. The Wacker-type oxidative cyclization is a prominent example applicable to the synthesis of chroman-4-ones. This reaction typically involves the intramolecular attack of a phenolic oxygen onto a palladium-activated alkene.

To form this compound, a suitable precursor would be a 2-allyl-3-fluorophenol. In the presence of a palladium(II) catalyst and an oxidant (such as benzoquinone or oxygen), the palladium coordinates to the allyl double bond, activating it for nucleophilic attack by the adjacent hydroxyl group. Subsequent β-hydride elimination from the resulting palladium intermediate would generate the chroman-4-one ring system. Asymmetric variants of this reaction, employing chiral ligands, have also been developed to produce enantiomerically enriched products. The electronic nature of the fluorine substituent is unlikely to impede this type of cyclization.

Table 4: Palladium-Catalyzed Wacker-Type Cyclization

| Precursor | Catalyst | Ligand (for asymmetric synthesis) | Oxidant | Solvent | Product |

| 2-Allyl-3-fluorophenol | Pd(OAc)₂ | None | Benzoquinone | Toluene | This compound |

| 2-Allyl-3-fluorophenol | Pd(OCOCF₃)₂ | Tetraoxazoline Ligands | O₂ (air) | Toluene | Chiral this compound |

Condensation and Cyclization Protocols

The construction of the chroman-4-one ring system is often achieved through methods that first build a linear precursor, which is then cyclized. Condensation reactions are pivotal in forming the initial carbon-carbon bonds required for these precursors.

The Claisen-Schmidt condensation is a reliable and widely used reaction in organic synthesis for forming α,β-unsaturated ketones, commonly known as chalcones. researchgate.netnih.govijarsct.co.in This reaction typically involves the base-catalyzed condensation between an aromatic aldehyde and a ketone that possesses α-hydrogens. ijarsct.co.in In the context of fluorinated chromanones, this method is adapted to create a fluorinated chalcone (B49325) intermediate, which is subsequently cyclized to form the target heterocyclic system.

The general two-step process is as follows:

Condensation: An appropriately substituted fluorinated aromatic aldehyde reacts with a hydroxyacetophenone in the presence of a base (like sodium hydroxide) to form a hydroxy-substituted fluorinated chalcone. researchgate.net For instance, the synthesis of (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one was achieved using a Claisen-Schmidt condensation. researchgate.net

Cyclization: The resulting chalcone undergoes an intramolecular cyclization. This ring-closure, often an intramolecular Michael addition, is typically promoted by acid or base, leading to the formation of the chroman-4-one ring.

While this method is robust for producing various chalcones and subsequently flavanones (2-phenyl-chroman-4-ones), its application to generate the specific isomer, this compound, would require starting with 2-hydroxyacetophenone (B1195853) and an appropriately functionalized aldehyde, followed by cyclization of the intermediate from the phenolic hydroxyl group onto the enone system.

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by avoiding the isolation and purification of intermediate compounds. nih.govrsc.org For the synthesis of chroman-4-one derivatives, a one-pot approach can combine the initial condensation and subsequent cyclization steps into a single, continuous process.

A common strategy involves the in situ generation of a chalcone from an aromatic aldehyde and an acetophenone (B1666503) via a Claisen-Schmidt condensation, which then undergoes an immediate Michael-type addition and cyclization without being isolated. researchgate.net This sequential, one-pot approach has been effectively catalyzed by Brønsted acidic ionic liquids, which facilitate both the initial condensation and the subsequent indole (B1671886) addition to the chalcone. researchgate.net The development of such methodologies for this compound would involve the reaction of a 2-fluorophenol (B130384) derivative with an α,β-unsaturated acid or aldehyde under conditions that promote both initial bond formation and subsequent intramolecular cyclization. Research has described efficient methods for constructing the chroman-4-one scaffold that are suitable for substrates with base-sensitive functionalities and allow for large-scale synthesis without chromatography.

Stereoselective Synthesis of this compound Analogs

The creation of chiral centers within the chroman-4-one framework is of paramount importance for developing new therapeutic agents. Stereoselective synthesis allows for the preparation of specific enantiomers or diastereomers, which often exhibit distinct biological activities. Asymmetric transfer hydrogenation and dynamic kinetic resolution are powerful tools to achieve this goal.

Asymmetric transfer hydrogenation (ATH) is a premier method for the enantioselective reduction of ketones to chiral secondary alcohols. nih.gov This technique typically employs a transition metal catalyst, such as Ruthenium(II) or Rhodium(III), complexed with a chiral ligand. researchgate.netresearchgate.net A common hydrogen source is a mixture of formic acid and an amine base like triethylamine (B128534) (HCOOH/Et₃N). acs.org

The application of ATH to fluorinated chroman-4-one derivatives has been successfully demonstrated, yielding enantioenriched fluorinated chroman-4-ols. For example, the ATH of 3-formyl-chromones using a Rh(III)-tethered Noyori–Ikariya-type catalyst resulted in the reduction of three unsaturated bonds in a one-pot reaction, affording cis-3-(hydroxymethyl)chroman-4-ols with high diastereoselectivities (92:8 to 98:2 dr) and enantioselectivities (97 to >99% ee). mdpi.com

Dynamic kinetic resolution (DKR) is a powerful extension of kinetic resolution that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. This is achieved by coupling a fast and highly enantioselective reaction with the in-situ racemization of the less reactive enantiomer.

The combination of asymmetric transfer hydrogenation with dynamic kinetic resolution (ATH/DKR) has proven exceptionally effective for the synthesis of chiral fluorinated chroman-4-ol analogs. researchgate.netbohrium.com Specifically, the Ru(II)-catalyzed ATH of racemic 3-fluoro-chromanones proceeds via a DKR process to furnish cis-3-fluoro-chroman-4-ol derivatives. acs.org This reaction proceeds under mild conditions with low catalyst loading, affording the target alcohols in high yields (80–96%), with high diastereomeric ratios (up to 99:1 dr), and excellent enantioselectivities (up to >99% ee). acs.org

The process was optimized using various Ru(II) catalysts, with the Ts-DENEB complex showing superior performance. nih.gov The reaction scope was found to be broad, tolerating a range of substituents on the chromanone ring, including electron-donating and electron-withdrawing groups such as methyl, methoxy, chloro, bromo, and trifluoromethyl. nih.gov The absolute configuration of the major product, (3R,4S)-cis-3-fluorochroman-4-ol, was confirmed by X-ray crystallography. nih.gov

Table 1: Ru(II)-Catalyzed ATH/DKR of 3-Fluorochromanone Derivatives Data sourced from studies on the asymmetric transfer hydrogenation of 3-fluoro-dihydroquinolin-4-ones and 3-fluorochromanones, which demonstrate the catalyst system's effectiveness. nih.govacs.org

| Catalyst | Hydrogen Source | Solvent | Temp (°C) | Yield (%) | d.r. (cis:trans) | ee (%) |

| (R,R)-Ts-DENEB | HCOOH/Et₃N (1:1) | CH₃CN | 40 | 90-96 | up to 99:1 | >99 |

| Other Ru(II) Complexes | HCOOH/Et₃N | CH₃CN | 40 | >99 (conv.) | Variable | Variable |

| (R,R)-Ts-DENEB | HCOOH/DBU | CH₃CN | 40 | 73 | 91:9 | 97 |

| (R,R)-Ts-DENEB | HCOOH/DABCO | CH₃CN | 40 | 90 | 92:8 | 98 |

Compound List

Reactivity and Chemical Transformations of 8 Fluorochroman 4 One

Functionalization via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings, typically requiring the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. In 8-Fluorochroman-4-one, the fluorine atom itself could potentially act as a leaving group. The ketone group at the C4 position exerts an electron-withdrawing effect, which could activate the aromatic ring towards nucleophilic attack. This effect would primarily be directed to the ortho (C5) and para (C7) positions relative to the activating carbonyl group's connection point to the ring.

However, for SNAr to occur with fluoride (B91410) as the leaving group, the ring typically needs substantial activation, often more than what a single carbonyl group provides. While no direct examples of SNAr on the aromatic ring of this compound are prominently documented in the reviewed literature, the general principles suggest that under harsh conditions with strong nucleophiles, substitution at the C-8 position might be feasible. More commonly, related chromanone structures are synthesized with the desired substitution pattern already in place on the starting phenol. evitachem.com

Aldol Condensation Reactions

The α-methylene group at the C3 position of this compound is acidic due to the adjacent carbonyl group, making it susceptible to deprotonation by a base to form an enolate. This enolate can then act as a nucleophile in Aldol-type reactions. wikipedia.orgmasterorganicchemistry.com A particularly useful variant is the Claisen-Schmidt condensation, where the chromanone enolate reacts with an aldehyde that cannot enolize itself, such as an aromatic aldehyde. researchgate.netopenstax.org This reaction typically occurs under basic conditions (e.g., NaOH or KOH) and results in the formation of a β-hydroxy ketone, which readily dehydrates upon heating to yield a thermodynamically stable α,β-unsaturated ketone, specifically a 3-aryliden-8-fluorochroman-4-one. masterorganicchemistry.com

This transformation is a cornerstone for creating derivatives with extended conjugation and has been applied to various chroman-4-ones to synthesize compounds with interesting biological activities. nih.gov

Table 1: Examples of Aldehydes for Claisen-Schmidt Condensation with this compound

| Aldehyde Reactant | Expected Product |

|---|---|

| Benzaldehyde | (E)-3-Benzylidene-8-fluorochroman-4-one |

| 4-Chlorobenzaldehyde | (E)-3-(4-Chlorobenzylidene)-8-fluorochroman-4-one |

| 4-Methoxybenzaldehyde | (E)-3-(4-Methoxybenzylidene)-8-fluorochroman-4-one |

Oxidation and Aromatization Processes

The dihydropyran ring of this compound can undergo oxidation to form the corresponding aromatic chromone (B188151) structure, 8-Fluorochromone. This aromatization process creates a fully conjugated system and is a common transformation for chroman-4-ones. scispace.com Various oxidizing agents can achieve this conversion. For instance, reagents like copper(II) chloride in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures have been used for the aromatization of similar chroman-4-one derivatives. scispace.com Another approach involves the use of hypervalent iodine reagents, such as Dess-Martin periodinane. Electrochemical methods, specifically anodic oxidation, have also been successfully employed for the oxidation of chromanone systems. acs.org The resulting 8-Fluorochromone serves as a valuable synthetic intermediate for further functionalization. gu.se

Table 2: Reagents for Aromatization of this compound

| Reagent/Method | Product | Reference for Analogue |

|---|---|---|

| Copper(II) Chloride (CuCl₂) | 8-Fluorochromone | scispace.com |

| Dess-Martin Periodinane | 8-Fluorochromone | beilstein-journals.org |

Ring-Opening and Ring-Expansion Reactions

Ring-opening reactions of the chroman-4-one skeleton are less common than functionalizations that maintain the core structure. The heterocyclic ring is relatively stable, but cleavage can be induced under specific, often harsh, conditions. Theoretical pathways for ring-opening could involve the C4-carbonyl and the C-O-C ether linkage.

Derivatization Strategies for Enhanced Biological Activity or Material Functionality

The chroman-4-one scaffold is considered a "privileged structure" in medicinal chemistry, and its derivatization is a key strategy for developing new therapeutic agents and functional materials. researchgate.netgu.se Synthetic modifications of this compound can be targeted at several positions to modulate its properties.

C2-Position: Alkyl or aryl groups can be introduced at the C2 position. An efficient route involves the bromination of the C3-position followed by further reactions. gu.se Functionalized 2-alkyl substituted chroman-4-ones have been developed as selective inhibitors of enzymes like Sirtuin 2 (Sirt2), which has implications for cancer research. gu.se

C3-Position: As discussed in the Aldol condensation section (3.2), the C3 position is readily functionalized to form 3-ylidene derivatives. These compounds have shown promise as monoamine oxidase-B (MAO-B) inhibitors and possess cytotoxic activity against cancer cell lines. nih.gov The Horner-Wadsworth-Emmons reaction is another powerful method to generate 2-substituted 3-methylidenechroman-4-ones. nih.gov

C4-Position: The carbonyl group can be converted into other functionalities. For example, reduction yields the corresponding alcohol (chroman-4-ol), which can be a key intermediate. researchgate.net Introduction of an optically active hydroxyl group at this position has been shown to be effective in improving receptor selectivity in derivatives designed as 5-HT1A receptor antagonists. nih.gov

These derivatization strategies allow for the fine-tuning of the molecule's structure to optimize its interaction with specific biological targets or to impart desired characteristics for material science applications.

Table 3: Summary of Derivatization Strategies and Their Applications

| Position of Modification | Reaction Type | Resulting Structure | Functional Application | Reference |

|---|---|---|---|---|

| C2 | Alkylation | 2-Alkyl-8-fluorochroman-4-one | Sirt2 Inhibitors | gu.se |

| C3 | Claisen-Schmidt Condensation | 3-Ylidene-8-fluorochroman-4-one | MAO-B Inhibitors, Anticancer | nih.gov |

| C3 | Horner-Wadsworth-Emmons | 2-Substituted-3-methylidene-8-fluorochroman-4-one | Anticancer | nih.gov |

Spectroscopic and Structural Elucidation of 8 Fluorochroman 4 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 8-Fluorochroman-4-one, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR techniques provides a complete picture of its molecular architecture.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the seven hydrogen atoms in the molecule. The protons are located on the aliphatic and aromatic portions of the chromanone core.

The aliphatic protons at the C2 and C3 positions of the dihydropyranone ring typically appear as triplets due to coupling with each other. The methylene (B1212753) protons at C2 (O-CH₂) are adjacent to the C3 methylene group and are expected to resonate further downfield than the C3 protons due to the deshielding effect of the neighboring oxygen atom. The C3 protons (CH₂-C=O) are adjacent to the carbonyl group.

The aromatic region is expected to show three distinct signals for the protons on the fluorinated benzene (B151609) ring. The fluorine atom at the C8 position influences the chemical shifts and coupling patterns of the adjacent protons (H5, H6, and H7). Based on data from related analogs like 2-cyclohexyl-8-fluorochroman-4-one, the aromatic protons exhibit characteristic multiplets. For instance, a doublet of triplets is often observed for the proton ortho to the fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Exact chemical shifts (δ) and coupling constants (J) are predictions based on data from analogs and general principles, as specific experimental data for the unsubstituted compound was not available in the surveyed literature.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz |

|---|---|---|---|

| H-2 | ~4.5 | t | J = ~6-7 Hz |

| H-3 | ~2.8 | t | J = ~6-7 Hz |

| H-5 | ~7.7 | dt | J = ~8.0, 1.5 Hz |

| H-6 | ~7.0 | td | J = ~8.0, 4.4 Hz |

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts of these carbons provide insight into their electronic environment.

The most downfield signal is attributed to the carbonyl carbon (C4) due to the strong deshielding effect of the double-bonded oxygen, typically appearing in the 190-220 ppm range. wikipedia.org The carbons of the aromatic ring will appear in the approximate range of 110-160 ppm. wikipedia.org The carbon atom directly bonded to the fluorine (C8) will show a large C-F coupling constant, appearing as a doublet in a fluorine-coupled ¹³C spectrum. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The aliphatic carbons, C2 and C3, will resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: Chemical shifts (δ) are predictions based on general values for chromanones and fluorinated aromatic compounds, as specific experimental data for the unsubstituted compound was not available in the surveyed literature.

| Carbon | Predicted δ (ppm) |

|---|---|

| C-2 | ~68 |

| C-3 | ~37 |

| C-4 | ~192 |

| C-4a | ~122 |

| C-5 | ~128 |

| C-6 | ~125 |

| C-7 | ~121 |

| C-8 | ~158 (d, ¹JCF ≈ 245 Hz) |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. huji.ac.il Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent probe for structural analysis. huji.ac.ilucsb.edu

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. In fluorobenzene (B45895) derivatives, these shifts typically appear between -100 and -170 ppm relative to a CFCl₃ standard. The signal will be split into a multiplet due to coupling with the nearby aromatic protons, primarily the ortho proton (H7) and the meta proton (H6). Analysis of these coupling constants (J-values) can further confirm the substitution pattern on the aromatic ring. Studies on related fluorinated compounds show that the chemical environment, including solvent and the presence of other functional groups, can influence the precise chemical shift. columbia.edu

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that is crucial for determining the stereochemistry and conformation of molecules. Unlike COSY and HSQC/HMBC experiments which show through-bond correlations, NOESY reveals through-space interactions between nuclei that are in close spatial proximity (typically < 5 Å).

For the parent this compound, which is achiral and conformationally relatively rigid, a NOESY spectrum would confirm the proximity of protons on the aliphatic and aromatic rings. However, the true power of NOESY becomes evident in the analysis of substituted analogs of this compound, for example, those with substituents at the C2 or C3 positions, which can introduce chiral centers.

In a recent study, the structures of several new fluorinated 2-arylchroman-4-ones, including a 6,8-difluoro derivative, were confirmed using NOESY spectra. nih.gov In such cases, NOESY cross-peaks would establish the relative orientation of the substituents. For instance, a cross-peak between a proton on a C2-substituent and the H-3 proton would help to define their relative stereochemistry as either cis or trans. The presence or absence of such correlations is definitive in assigning the three-dimensional structure of complex molecules.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

While low-resolution mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule from its measured mass.

For this compound, the molecular formula is C₉H₇FO₂. HRMS analysis provides the definitive confirmation of this formula. The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O). Experimental measurement of the molecular ion peak must match this calculated value within a very narrow margin (typically < 5 ppm error) to confirm the identity of the compound. Published data confirms the successful characterization of this compound by HRMS.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|

| C₉H₇FO₂ | 166.0430 | 166.0428 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present.

In the case of this compound and its analogs, the IR spectrum reveals key functional groups. The most prominent absorption is typically the carbonyl (C=O) stretching vibration of the ketone group within the chromanone ring. This appears as a strong, sharp band in the region of 1680-1740 cm⁻¹. For instance, in various substituted chroman-4-ones, the C=O stretch is a defining feature. rasayanjournal.co.inrsc.org The exact position of this band can be influenced by the presence and nature of other substituents on the aromatic ring.

Another significant region in the IR spectrum of these compounds is the aromatic C=C stretching vibrations, which typically appear as a series of bands in the 1450-1600 cm⁻¹ range. rasayanjournal.co.in The C-F stretching vibration of the fluorine substituent on the aromatic ring is expected to produce a strong absorption in the 1000-1400 cm⁻¹ region. Furthermore, the C-O-C stretching vibrations of the ether linkage within the chroman ring system are generally observed between 1200 cm⁻¹ and 1300 cm⁻¹. niscpr.res.in

A study on fluorinated isoflavone (B191592) analogs, which share the chromone (B188151) backbone, reported sharp C=O bands in the region of 1624–1763 cm⁻¹. mdpi.com Phenolic OH groups, if present in analogs, would show a broad band in the 3200-3600 cm⁻¹ region. mdpi.com

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretching | 1680 - 1740 | rasayanjournal.co.inrsc.org |

| Aromatic C=C | Stretching | 1450 - 1600 | rasayanjournal.co.in |

| C-F | Stretching | 1000 - 1400 | |

| C-O-C (Ether) | Stretching | 1200 - 1300 | niscpr.res.in |

This table presents typical IR absorption ranges for the key functional groups in this compound and its analogs.

X-ray Crystallography for Solid-State Structure Determination

For chroman-4-one derivatives, single-crystal X-ray diffraction studies have confirmed their molecular structures. For instance, the structure of fluorinated tricyclic chromanones has been elucidated, revealing the spatial orientation of the fluorine atom and the conformation of the heterocyclic ring system. rsc.org These studies provide concrete data on the planarity of the aromatic ring and the puckering of the dihydropyranone ring.

In a study on fluorinated isoflavone analogs, X-ray crystallography was used to validate the structures of the synthesized compounds. mdpi.com The crystal structure of one of the fluorinated analogs, 7-Hydroxy-3-(4-fluorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one, was determined, and the data, including the Cambridge Crystallographic Data Centre (CCDC) deposition number, were made available. rsc.org Such data allows for a detailed analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

| Parameter | Description | Typical Findings for Chromanone Analogs | Reference |

| Crystal System | The symmetry of the unit cell. | Monoclinic or Orthorhombic systems are common. | |

| Space Group | The set of symmetry operations of the crystal. | e.g., P2₁/c | |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Dependent on the specific analog and crystal packing. | rsc.org |

| Bond Lengths & Angles | The distances between atoms and the angles between bonds. | Confirms the covalent structure and reveals any strain. | rsc.org |

| Conformation | The 3D shape of the molecule. | The dihydropyranone ring often adopts a half-chair or sofa conformation. |

This table summarizes the type of information obtained from X-ray crystallography studies on chroman-4-one analogs.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating mixtures, assessing the purity of compounds, and isolating specific components. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method in this regard.

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound and its analogs. It is used for both qualitative and quantitative analysis, as well as for preparative-scale purification.

In the context of chroman-4-one derivatives, reversed-phase HPLC (RP-HPLC) is a common mode of separation. This typically involves a nonpolar stationary phase (e.g., C18-modified silica) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like acetic acid or formic acid to improve peak shape.

For example, a study on the synthesis of substituted chroman-4-one derivatives utilized preparative chiral HPLC to separate enantiomers, indicating that HPLC is a viable method for resolving stereoisomers of these compounds. acs.orgnih.gov Another study on the analysis of chrysin, a related flavone, employed an RP-HPLC method with a C18 column and a mobile phase of 0.1% acetic acid in a water:methanol mixture (25:75 v/v). jrespharm.com The detection is typically carried out using a UV detector, as the aromatic chromophore in these molecules absorbs UV light. jrespharm.com

| HPLC Parameter | Typical Conditions for Chromanone Analogs | Reference |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | jrespharm.com |

| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol with acid modifier (e.g., 0.1% acetic acid) | jrespharm.com |

| Flow Rate | 0.5 - 1.5 mL/min | jrespharm.com |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm or 268 nm) | jrespharm.com |

| Temperature | Ambient or controlled (e.g., 40 °C) | jrespharm.com |

This table outlines typical HPLC conditions used for the analysis of chroman-4-one and related flavonoid compounds.

Computational Chemistry Investigations of 8 Fluorochroman 4 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net For 8-Fluorochroman-4-one, DFT calculations can elucidate the effects of the electron-withdrawing fluorine atom on the aromatic ring and the carbonyl group. These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to obtain accurate electronic properties. nih.gov

The key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. chemmethod.comnih.gov The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack. In this compound, the LUMO is expected to be localized around the carbonyl group, indicating its susceptibility to nucleophilic addition, a common reaction for chroman-4-ones. The fluorine atom's influence on the electron density of the benzene (B151609) ring can be quantified through analysis of the molecular electrostatic potential (MESP) map and natural bond orbital (NBO) analysis. nih.gov

Table 1: Predicted DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -2.1 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |

| Mulliken Charge on C4 (Carbonyl) | +0.45 e | Indicates the electrophilicity of the carbonyl carbon. |

| Mulliken Charge on F | -0.35 e | Shows the electron-withdrawing nature of the fluorine atom. |

Note: The values in this table are representative and based on typical DFT calculations for similar fluorinated aromatic ketones.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. researchgate.netnih.gov The chroman-4-one scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including inhibition of enzymes like monoamine oxidase (MAO). acs.orgnih.gov Given that various chromone (B188151) and chroman-4-one derivatives have been identified as potent inhibitors of MAO-B, a plausible target for this compound in a molecular docking study would be human MAO-B. nih.govrcsb.orgnih.govresearchgate.netencyclopedia.pub

A hypothetical docking simulation of this compound into the active site of human MAO-B (PDB ID: 2V5Z) would likely show the chroman-4-one core interacting with key residues in the binding pocket. The interactions would likely involve the chromone ring system being positioned near the FAD cofactor, with the carbonyl group forming hydrogen bonds with residues such as Cys172 and Tyr435. rcsb.orgencyclopedia.pub The 8-fluoro substituent would be expected to engage in hydrophobic or specific fluorine interactions within a sub-pocket, potentially enhancing binding affinity and selectivity. The results of such a simulation can be used to rationalize the inhibitory activity and guide the design of more potent analogs. nih.gov

Table 2: Predicted Molecular Docking Results of this compound with MAO-B

| Parameter | Predicted Value/Residues | Type of Interaction |

| Binding Affinity | -8.5 kcal/mol | Overall predicted strength of binding. |

| Hydrogen Bonds | Tyr435, Cys172 | Key polar interactions stabilizing the complex. |

| Pi-Pi Stacking | Tyr398, Tyr435 | Aromatic interactions with tyrosine residues. |

| Hydrophobic Interactions | Ile199, Leu171 | Interactions with non-polar residues in the active site. |

| Halogen Bond | (Hypothetical) | Potential interaction of the fluorine atom with an electron-rich site. |

Note: The data in this table is hypothetical and based on docking studies of similar chroman-4-one derivatives with MAO-B.

Conformational Analysis and Energy Landscape Mapping

For this compound, computational methods can be used to map the potential energy surface and identify the low-energy conformers. mdpi.com This is often done using molecular mechanics force fields or more accurate quantum mechanical methods. The analysis of substituted chroman-4-ones suggests that the dihydropyran ring typically adopts a distorted half-chair or sofa conformation to minimize steric and torsional strain. acs.org The presence of the fluorine atom at the 8-position is not expected to dramatically alter the ring's conformational preference but may influence the orientation of substituents at other positions.

Table 3: Predicted Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-C3-C4-C4a) |

| Half-Chair | 0.0 | ~30° |

| Twist-Boat | 5.1 | ~60° |

| Boat | 6.2 | ~0° |

Note: The values in this table are representative and based on conformational studies of related chroman-4-one systems.

Mechanistic Studies of Reactions via Transition State Calculations

Computational chemistry can be used to elucidate the mechanisms of chemical reactions by locating and characterizing transition states. diva-portal.orgbeilstein-journals.org A transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate. nih.gov For this compound, DFT calculations can be employed to study various reactions, such as its synthesis or subsequent functionalization.

A common reaction involving chroman-4-ones is the Claisen-Schmidt condensation to form chalcone (B49325) derivatives. rsc.org Another is the nucleophilic addition to the carbonyl group. A computational study of the nucleophilic attack of a simple nucleophile, like a hydride ion, on the carbonyl carbon of this compound would involve locating the transition state for this addition. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. The fluorine substituent at the 8-position is expected to have a modest electronic effect on the reactivity of the carbonyl group.

Table 4: Predicted Activation Energies for a Hypothetical Nucleophilic Addition to this compound

| Reaction Step | Reactants | Transition State (TS) | Product | Activation Energy (kcal/mol) |

| Nucleophilic Attack | This compound + H⁻ | [8-F-Chroman-4-one---H]⁻‡ | 8-Fluorochroman-4-ol | 15.2 |

Note: This is a hypothetical reaction, and the activation energy is a representative value for nucleophilic additions to similar ketones.

Prediction of Pharmacokinetic and Pharmacodynamic Properties (Computational Aspects)

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govnih.govuniroma1.it These predictions help in identifying compounds with favorable pharmacokinetic and pharmacodynamic profiles, thereby reducing the likelihood of late-stage failures. researchgate.net For this compound, various computational models can be used to estimate its ADMET properties.

Properties such as lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for cytochrome P450 (CYP) enzyme inhibition can be predicted using QSAR models and specialized software. nih.goviiarjournals.org The presence of the fluorine atom in this compound is known to potentially influence these properties, for instance, by increasing metabolic stability and altering lipophilicity.

Table 5: Predicted ADMET Properties of this compound

| ADMET Property | Predicted Value/Classification | Significance |

| LogP (Lipophilicity) | 2.5 | Affects absorption, distribution, and metabolism. |

| LogS (Aqueous Solubility) | -3.0 | Influences bioavailability and formulation. |

| Human Intestinal Absorption | High | Predicts good oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Moderate | Suggests potential for CNS activity. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| hERG Inhibition | Low risk | Predicts a lower potential for cardiotoxicity. |

Note: These are predicted values from in silico models and require experimental validation.

Biological and Pharmacological Research Applications of 8 Fluorochroman 4 One Derivatives

Enzyme Inhibition Studies

Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, has emerged as a significant therapeutic target for age-related and neurodegenerative diseases. acs.orgnih.gov Research into selective SIRT2 inhibitors has identified the chroman-4-one scaffold as a promising starting point for the development of potent and selective inhibitors. acs.orgnih.gov

Structure-activity relationship (SAR) studies on a series of substituted chroman-4-one derivatives have revealed that substitutions at the 2-, 6-, and 8-positions are crucial for potent inhibitory activity. acs.org In particular, the presence of larger, electron-withdrawing substituents at the 6- and 8-positions has been found to be favorable for SIRT2 inhibition. acs.orgnih.gov This observation suggests that an 8-fluoro substituent, being electron-withdrawing, could contribute positively to the inhibitory potential of the chroman-4-one core.

A study by Fridén-Saxin et al. (2012) investigated a range of substituted chroman-4-one derivatives for their SIRT2 inhibitory activity. While a specific 8-fluoro derivative was not detailed, the study provided valuable insights into the impact of halogen substitution. For instance, the compound 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent inhibitor with an IC50 of 1.5 μM. acs.orgnih.gov The research also noted that a difluorinated derivative was less active than other dihalogenated compounds but more potent than the unsubstituted parent compound, indicating that the electronic nature and position of the halogen are critical for activity. acs.org Another fluorinated analog with substitution at the 7-position showed only weak inhibitory activity, further emphasizing the importance of the substitution pattern. acs.org

The synthesized compounds demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3, which is a critical aspect for developing targeted therapies with minimal off-target effects. acs.orgnih.gov The chroman-4-one based SIRT2 inhibitors have also been shown to exhibit antiproliferative effects in cancer cell lines, suggesting their potential as anticancer agents. acs.org

Table 1: SIRT2 Inhibitory Activity of Selected Chroman-4-one Derivatives

| Compound | R2 | R6 | R8 | % Inhibition at 200 µM | IC50 (µM) |

|---|---|---|---|---|---|

| 1a | (CH2)4CH3 | Cl | Br | 88 | 4.5 |

| (-)-1a | (CH2)4CH3 | Cl | Br | - | 1.5 |

| (+)-1a | (CH2)4CH3 | Cl | Br | - | 4.5 |

| 1b | (CH2)4CH3 | H | H | 11 | n.d. |

| 1c | (CH2)4CH3 | Br | Br | 86 | 1.5 |

| 1e | (CH2)4CH3 | F | F | 35 | n.d. |

| 1i | (CH2)4CH3 | H | Br | 57 | n.d. |

| 1j | (CH2)4CH3 | H | F (at C7) | 18 | n.d. |

n.d. = not determined Data sourced from Fridén-Saxin et al., J Med Chem, 2012. acs.org

While SIRT2 inhibition is a key area of investigation, the chroman-4-one scaffold has been explored for its activity against other enzyme targets as well. For instance, certain chromone (B188151) derivatives have been reported to exhibit inhibitory activity against phosphodiesterase-IV. jmpas.com The diverse biological activities of chromanones suggest that 8-fluorochroman-4-one derivatives could potentially be investigated as inhibitors of various other enzymes implicated in disease pathways. However, specific research on this compound derivatives against other enzyme targets is currently limited.

Antioxidant and Anti-inflammatory Potentials

Flavonoids and related structures, including chromanones, are well-known for their antioxidant and anti-inflammatory properties. nih.gov The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions. Halogenated derivatives of related compounds, such as chalcones, have been synthesized and evaluated for their antioxidant activity. scientific.net

Antimicrobial Activity Screening and Mechanisms

The chroman-4-one scaffold is a recurring motif in compounds with significant antimicrobial properties. nih.govmdpi.com Various derivatives have been synthesized and screened for their activity against a range of bacterial and fungal pathogens. mdpi.comnih.gov For instance, some chromone-tetrazole derivatives, including fluorine-containing analogs, have been tested for their in vitro antibacterial activity against pathogenic strains like Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net

Studies on the structure-activity relationships of 4-chromanones have indicated that substitutions at various positions can significantly influence their antibacterial potency. nih.gov While there is a lack of specific reports on the antimicrobial activity of this compound, the known antimicrobial potential of fluorinated compounds and the chromanone core provides a strong rationale for investigating these derivatives as potential anti-infective agents. researchgate.netresearchgate.net

Antiviral Efficacy and Structure-Activity Relationships

The chroman-4-one skeleton is also found in compounds with antiviral activity. nih.gov Research has explored the potential of chromanone derivatives against various viruses, including enteroviruses. nih.gov

Flavonoids have been a subject of interest in the search for new anti-influenza agents. microbiolj.org.uanih.gov The structure-activity relationship of flavonoids as influenza virus neuraminidase inhibitors has been studied, revealing that specific structural features are essential for good inhibitory effect. nih.gov While these studies have not specifically focused on this compound, the general antiviral potential of the broader flavonoid class suggests that chromanone derivatives could be of interest.

Research on other heterocyclic compounds has identified potent inhibitors of the influenza A virus. uniroma1.itncku.edu.tw However, dedicated studies on the anti-influenza A virus activity of this compound derivatives are currently absent from the scientific literature. Given the urgent need for new antiviral agents, screening of libraries of compounds including this compound derivatives against influenza A and other viruses could be a valuable endeavor.

Receptor Binding and Modulation

The chroman-4-one skeleton is a privileged structure known to interact with various biological targets, including G-protein coupled receptors. The introduction of a fluorine atom at the 8-position can significantly alter the electronic properties of the aromatic ring, thereby influencing receptor binding and functional activity.

The serotonin (B10506) 1A (5-HT1A) receptor is a well-established target for the treatment of central nervous system (CNS) disorders such as anxiety and depression. nih.gov Derivatives of the related coumarin (B35378) and chromen-2-one scaffolds have been investigated for their affinity to serotonin receptors. Research into arylpiperazinyl derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970), for instance, has identified compounds with high affinity for 5-HT1A receptors, with some exhibiting potent antagonist activity. nih.gov

While specific data for this compound derivatives is not extensively detailed in publicly available literature, the principles of structure-activity relationships (SAR) suggest that the 8-fluoro substitution would be influential. The electron-withdrawing nature of fluorine can modulate the pKa of nearby functionalities and create specific dipole or hydrogen bond interactions with receptor residues. In studies of lactam-fused chroman derivatives, which are structurally related, certain compounds have demonstrated 5-HT1A antagonist activities in in vitro models. researchgate.net The strategic placement of substituents on the chroman ring is critical for achieving high affinity and functional antagonism.

Below is a table of binding affinities for related coumarin derivatives, illustrating the potential for this general scaffold to achieve high 5-HT1A receptor affinity.

| Compound ID | Linker Length | Substituent (R) | 5-HT1A Receptor Ki (nM) |

| 4a | 4 carbons | H | 0.9 |

| 6a | 3 carbons | 2-Br | 0.5 |

| 10a | 4 carbons | 2-OCH₃ | 0.6 |

| 3b | 3 carbons | 3-Cl | 0.9 |

| 10b | 4 carbons | 3-Cl | 1.0 |

| Data derived from studies on 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. nih.gov |

Anticancer Activity and Cellular Cytotoxicity Profiling

The chromanone scaffold is a common feature in a variety of natural products and synthetic compounds exhibiting anticancer properties. Research has systematically evaluated the cytotoxic effects of chromanone derivatives on a range of human cancer cell lines, including breast (MCF-7), prostate (DU-145), and lung (A549) cancer cells. nih.gov These studies reveal that the substitution pattern on the chroman ring plays a crucial role in determining both the potency and the selectivity of the cytotoxic effects. nih.gov

Studies on substituted 1,4-naphthoquinones, which share some structural similarities, have shown that derivatives can exhibit potent antiproliferative activity with IC₅₀ values in the low micromolar range. nih.gov For chromanones specifically, structural variations such as halogen substitutions have been shown to modulate their anticancer activity. nih.gov While comprehensive screening data for this compound derivatives are limited, the known effects of fluorine substitution—such as increased lipophilicity and altered electronic character—are expected to influence cellular uptake and target interaction, thereby affecting cytotoxicity.

The following table presents IC₅₀ values for various chromanone and related derivatives against different cancer cell lines, demonstrating the general potential of this class of compounds as anticancer agents.

| Compound Type | Cell Line | IC₅₀ (µM) |

| 3-Chlorophenylchromanone derivative | A549 (Lung) | < 10 |

| Chromanone Derivative (Group B) | MCF-7 (Breast) | ~20-30 |

| Chromanone Derivative (Group B) | DU-145 (Prostate) | ~20-40 |

| 8-Hydroxyquinoline Derivative | HCT 116 (Colon) | 9.33 |

| 8-Hydroxyquinoline Derivative | MCF-7 (Breast) | 71.3 |

| Data compiled from studies on various chromanone and quinoline (B57606) derivatives. nih.govmdpi.com |

Neuroprotective Properties

Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death. nih.gov Compounds that can mitigate these processes are of significant therapeutic interest. The flavonoid family, which includes the chroman-4-one core structure, is well-known for its antioxidant and neuroprotective potential. Research on flavones and their thio-analogues has identified compounds that protect against hydrogen peroxide-induced oxidative stress in neuronal cell models. nih.gov

The mechanism of neuroprotection is often linked to the activation of cell survival pathways, such as the ERK1/2 and PI3K/Akt pathways. nih.gov The ability of a compound to cross the blood-brain barrier is critical for its efficacy in the CNS. The incorporation of fluorine is a common strategy to enhance brain penetration. researchgate.net Therefore, this compound derivatives are promising candidates for the development of neuroprotective agents. While direct experimental evidence for this specific class of compounds is emerging, related structures like 3-piperidino-4-hydroxychroman derivatives have been investigated for their potential in treating CNS degenerative disorders. mdpi.com

Influence of Fluorine Substitution on Biological Activity and Pharmacokinetics

The substitution of a hydrogen atom with fluorine can have profound effects on a molecule's biological and pharmacokinetic properties. These effects stem from fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.

A primary reason for incorporating fluorine into drug candidates is to enhance metabolic stability. chemrxiv.org Many drug molecules are metabolized by cytochrome P450 enzymes, often through the oxidation of a C-H bond. nih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much less susceptible to enzymatic cleavage. chemrxiv.org

By placing a fluorine atom at a metabolically labile position, such as the 8-position of the chromanone ring, chemists can effectively block a major pathway of metabolic degradation. This "metabolic blocking" can lead to a longer plasma half-life, reduced clearance, and improved oral bioavailability. For example, studies on other classes of drugs have shown that fluorination can dramatically increase metabolic stability; 9-fluororisperidone was found to be 16 times more metabolically stable than its non-fluorinated parent compound, risperidone. nih.gov This principle is directly applicable to the this compound scaffold, suggesting that these derivatives would exhibit improved pharmacokinetic profiles compared to their non-fluorinated analogs.

The introduction of fluorine can also directly influence a molecule's binding affinity for its target protein. science.gov This can occur through several mechanisms. The high electronegativity of fluorine creates a strong dipole moment in the C-F bond, which can lead to favorable electrostatic or dipole-dipole interactions within a protein's binding pocket. researchgate.net

Furthermore, fluorine can participate in non-classical hydrogen bonds with suitable donor groups on the protein. Fluorine substitution can also alter the conformation of a molecule or influence the pKa of nearby functional groups, which can in turn affect key binding interactions. nih.gov While the precise impact of an 8-fluoro substituent on the protein affinity of chroman-4-one derivatives would be target-dependent, the strategic placement of fluorine is a well-established method for optimizing ligand-protein interactions and enhancing potency. science.gov

Advanced Applications Beyond Biological Activity

Application in Dye-Sensitized Solar Cells (DSSCs)

Currently, there is no specific research documenting the direct application of 8-Fluorochroman-4-one as a sensitizer or component in dye-sensitized solar cells (DSSCs). However, the fundamental structure of chroman-4-one derivatives has been considered in the broader context of organic dyes for photovoltaic applications. For a compound to be effective in a DSSC, it must possess appropriate electronic properties to absorb light, inject electrons into a semiconductor material (like TiO2), and be regenerated by an electrolyte.

The potential utility of this compound in this field would depend on further molecular engineering to incorporate suitable anchoring groups (e.g., carboxylic or phosphonic acids) for attachment to the semiconductor surface and to enhance its light-harvesting capabilities. The electron-withdrawing nature of the fluorine atom could influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for efficient charge transfer in DSSCs.

Table 1: Theoretical Photovoltaic Properties of a Hypothetical this compound Based Dye

| Parameter | Predicted Influence of this compound Moiety |

| Absorption Spectrum | The core structure may allow for absorption in the UV-visible region, though modification would be needed to broaden this into the visible spectrum for efficient solar energy conversion. |

| Electron Injection | The fluorine atom could favorably lower the LUMO energy level, potentially improving the driving force for electron injection into the semiconductor's conduction band. |

| Dye Aggregation | The presence of fluorine might help in preventing undesirable dye aggregation on the semiconductor surface due to steric hindrance and altered intermolecular forces. |

| Stability | Fluorinated organic compounds often exhibit enhanced thermal and chemical stability, a desirable trait for long-lasting solar cells. |

Development of Chromophoric Xerogels for Sensor Applications

There is no available literature that specifically details the use of this compound in the development of chromophoric xerogels for sensor applications. Xerogels are porous solid materials derived from gels, and when doped with chromophoric (color-producing) agents, they can be used as sensors. A change in the environment (e.g., presence of an analyte, change in pH) can interact with the chromophore, leading to a detectable change in color or fluorescence.

The chroman-4-one structure could serve as a foundational scaffold for a sensor molecule. The fluorine atom's ability to influence electron density could make the molecule's absorption or emission properties sensitive to its immediate environment. For instance, binding of a target analyte to a functionalized this compound embedded within a xerogel matrix could perturb its electronic structure and result in a measurable optical response.

Table 2: Potential Sensor Application Characteristics of this compound

| Feature | Potential Advantage for Sensor Development |

| Fluorine Substitution | Can create a localized region of altered electron density, making the molecule's spectroscopic properties sensitive to external stimuli. |

| Rigid Backbone | The rigid chromanone structure can lead to more predictable and reproducible sensor responses. |

| Functionalization Potential | The core structure can be chemically modified to introduce specific binding sites for target analytes. |

| Matrix Compatibility | The compound's properties could be tuned for effective entrapment within a porous xerogel network. |

Integration into Semiconductor and Dye Materials

No specific research has been published on the integration of this compound into semiconductor or bulk dye materials. The incorporation of fluorinated compounds into organic semiconductor materials is a known strategy to enhance performance and stability. The high electronegativity of fluorine can lower the energy levels of molecular orbitals, which can improve charge injection and transport properties and increase resistance to oxidative degradation.

As a component in a larger dye molecule or a polymeric semiconductor, the this compound unit could impart beneficial properties. Its contribution would be analogous to other fluorinated building blocks in organic electronics, where the goal is to fine-tune the material's electronic behavior and physical characteristics.

Table 3: Projected Impact of this compound in Organic Electronic Materials

| Application Area | Potential Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Could be a building block for host or emissive layer materials, with fluorine potentially enhancing electron transport and device stability. |

| Organic Field-Effect Transistors (OFETs) | Incorporation into the semiconductor layer could improve air stability and influence charge carrier mobility. |

| Functional Dyes | As part of a larger dye structure, it could enhance properties like quantum yield and photostability for applications in imaging or materials coloring. |

Future Directions and Emerging Research Avenues for 8 Fluorochroman 4 One

Exploration of Novel Synthetic Methodologies

The synthesis of fluorinated heterocycles, including 8-Fluorochroman-4-one, is an area of active research, with a focus on improving efficiency, scalability, and stereochemical control. researchgate.netacs.org Future efforts are likely to concentrate on developing more sophisticated and direct methods for constructing the fluorinated chromanone core.

Key research avenues include:

Asymmetric Catalysis : Developing enantioselective methods to produce specific stereoisomers of this compound derivatives is a significant goal. Organocatalytic tandem reactions, for instance, have been successfully used to prepare optically pure fluorinated tricyclic chromanones with excellent stereochemical outcomes. nih.gov Future work may adapt these strategies for simpler, non-fused systems like this compound.

Late-Stage Fluorination : Introducing the fluorine atom at a later stage of the synthesis offers greater flexibility for creating diverse analogues. Research into novel fluorinating agents and transition-metal-catalyzed C-H fluorination could provide direct routes to this compound from readily available chromanone precursors.

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates. Applying flow chemistry to the synthesis of this compound could enable safer and more efficient large-scale production.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a valuable tool in green chemistry for accelerating organic reactions. benthamdirect.com It offers benefits such as reduced reaction times, higher yields, and better control over reaction conditions, making it an attractive methodology for synthesizing fluorinated heterocycles. benthamdirect.comresearchgate.net

Table 1: Comparison of Emerging Synthetic Methodologies for Fluorinated Chromanones

| Methodology | Key Advantages | Potential Challenges | Relevant Findings |

| Asymmetric Tandem Reactions | High stereoselectivity (>99% ee); construction of multiple stereocenters in one pot. rsc.org | Substrate scope limitations; catalyst sensitivity. | Realized the first enantioselective synthesis of fluorinated tricyclic chromanones. rsc.org |

| Scalable Deoxofluorination | High yields; suitable for large-scale synthesis (up to 70g scale). acs.org | Requires specialized reagents like sulfur tetrafluoride (SF4). acs.org | Provides access to a wide range of previously hard-to-access fluorinated heterocycles. acs.org |

| Solvent-Dependent Fluorinative Cyclizations | Metal-free conditions; switchable access to mono- or di-fluorinated products. rsc.org | Control of selectivity can be dependent on subtle changes in reaction conditions. | Achieved selective synthesis of di- and monofluorinated 2-hydroxyl chromanones using NFSI. rsc.org |

| Microwave-Assisted Synthesis | Reduced reaction time; high yields; energy efficiency; eco-friendly. benthamdirect.com | Potential for localized overheating; requires specialized equipment. | Proven effective for a variety of fluorinated heterocycles containing oxygen, nitrogen, and sulfur. benthamdirect.com |

Discovery of Undiscovered Biological Activities

The chromanone scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govacs.org The introduction of a fluorine atom, known for its ability to modulate electronic properties and metabolic stability, suggests that this compound could exhibit novel or enhanced pharmacological effects. nih.govmdpi.com

Future research should focus on screening this compound and its derivatives against a broad range of biological targets:

Enzyme Inhibition : Many chromanone derivatives are known enzyme inhibitors. For example, certain substituted chroman-4-ones are potent and selective inhibitors of Sirtuin 2 (SIRT2), a target implicated in neurodegenerative diseases and cancer. acs.orgacs.org Investigating the effect of the 8-fluoro substituent on SIRT2 inhibition or its potential activity against other enzyme classes, such as kinases or proteases, is a promising avenue.

Antiparasitic Activity : Flavonoids and related scaffolds have shown activity against parasites like Trypanosoma and Leishmania by inhibiting enzymes such as pteridine (B1203161) reductase 1 (PTR1). up.edu.mx Screening this compound against these and other tropical disease parasites could uncover new therapeutic leads. nih.gov

Antimicrobial Properties : With the rise of antibiotic resistance, there is a constant need for new antimicrobial agents. Fluorinated flavonoids have demonstrated potential antibacterial and antifungal properties. mdpi.com Evaluating this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains, is a logical next step. nih.gov

Neuroprotective Effects : SIRT2 inhibition has been linked to decreased neuronal cell death, suggesting a potential role in treating conditions like Parkinson's disease. acs.org Given the known activity of chromanones against SIRT2, exploring the neuroprotective potential of this compound in relevant cell and animal models is warranted.

Table 2: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Example | Therapeutic Area | Rationale |

| Deacetylase Enzymes | Sirtuin 2 (SIRT2) | Neurodegeneration, Cancer | The chroman-4-one scaffold is a known potent and selective inhibitor of SIRT2. acs.org |

| Parasitic Enzymes | Pteridine Reductase 1 (PTR1) | Leishmaniasis, Trypanosomiasis | Chroman-4-one analogues show activity against parasitic enzymes and the parasites themselves. up.edu.mx |

| Bacterial Proteins | DNA Gyrase, Cell Wall Synthesis Enzymes | Infectious Diseases | Fluorinated flavonoids and chalcones exhibit significant antibacterial activity. mdpi.com |

| Cancer-Related Proteins | Topoisomerases, Kinases | Oncology | 3-Formyl chromone (B188151) derivatives show potent activity against carcinoma cells and are potential topoisomerase inhibitors. nih.gov |

Advanced Computational Modeling for Drug Design and Materials Science

In silico techniques are indispensable tools in modern chemical research, accelerating the discovery process by predicting molecular properties and interactions. nih.gov For this compound, advanced computational modeling can guide synthetic efforts and prioritize experimental testing.

Key applications include:

Molecular Docking : This technique predicts how a molecule like this compound binds to the active site of a biological target, such as an enzyme or receptor. nih.gov By simulating these interactions, researchers can estimate binding affinity and identify key interactions, helping to explain observed biological activity and design more potent derivatives. nih.govresearchgate.net Docking studies have been used to investigate chromone derivatives as potential anti-diabetic and antimicrobial agents. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a molecule and its complex with a target protein over time. This can reveal information about the stability of the binding pose predicted by docking and conformational changes that may occur upon binding. nih.gov

Pharmacophore Modeling : By identifying the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore models can be used to virtually screen large compound libraries for new molecules with the potential to bind to the same target as this compound.

Quantum Chemistry : Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of this compound, such as its molecular orbital energies and charge distribution. nih.gov This information helps in understanding its reactivity and interaction with biological targets.

Table 3: Application of Computational Tools in this compound Research

| Computational Tool | Primary Function | Potential Application for this compound |

| Molecular Docking | Predicts ligand-protein binding modes and affinities. nih.gov | Identify potential biological targets; guide the design of derivatives with improved binding. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. nih.gov | Assess the stability of ligand-protein complexes; understand conformational changes upon binding. |

| ADMET Prediction | Estimates Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.gov | Prioritize analogues with favorable drug-like properties for synthesis and in vitro testing. |

| Quantum Chemistry (DFT) | Calculates electronic structure and properties. nih.gov | Understand molecular reactivity; rationalize interactions within a protein binding site. |

Development of Sustainable Synthesis Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. organic-chemistry.org The goal is to develop methods that are more environmentally benign, safer, and more efficient. For this compound and its derivatives, future research will likely focus on incorporating these principles.

Emerging sustainable approaches include:

Use of Greener Solvents : Traditional organic syntheses often rely on volatile and hazardous solvents. Replacing these with more environmentally friendly alternatives such as water, ionic liquids, or bio-based solvents is a key goal of green chemistry. nih.govresearchgate.net

Catalyst-Free Reactions : Developing reactions that can proceed efficiently without a catalyst, or with a recyclable heterogeneous catalyst, reduces waste and cost. rsc.org Solvent-free and catalyst-free methods for synthesizing chromene derivatives by simple grinding or stirring have been reported. rsc.org

Energy-Efficient Methods : Techniques like microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.net These methods often lead to higher yields and cleaner reactions.

Atom Economy : Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. organic-chemistry.org One-pot, multi-component reactions are particularly effective in this regard, as they can build complex molecules like chromones in a single, efficient step. researchgate.net

Table 4: Comparison of Traditional vs. Sustainable Synthetic Approaches for Chromanones

| Feature | Traditional Synthesis | Sustainable (Green) Synthesis |

| Solvents | Often uses hazardous and volatile organic solvents. | Employs water, ionic liquids, or solvent-free conditions. nih.govrsc.org |

| Energy Source | Conventional thermal heating. | Microwave irradiation, ultrasound. nih.gov |

| Catalysts | May use stoichiometric or hazardous reagents. | Utilizes recyclable catalysts or catalyst-free conditions. rsc.org |

| Efficiency | Often involves multiple steps with purification of intermediates. | Favors one-pot, multi-component reactions to improve atom economy and reduce waste. researchgate.net |

| Byproducts | Can generate significant hazardous waste. | Designed to minimize waste and produce non-toxic byproducts. asiaresearchnews.comsciencedaily.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Fluorochroman-4-one, and what analytical techniques are critical for confirming its purity and structure?

- Methodology : Synthesis often involves fluorination of chroman-4-one precursors using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under inert conditions . Post-synthesis, characterization requires NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to confirm fluorine incorporation and chroman ring integrity. Mass spectrometry (HRMS) and HPLC (>95% purity) are essential for verifying molecular weight and purity .

- Key Data : Molecular formula C9H7FO2 (MW 166.15 g/mol), CAS 111141-00-5 .

Q. How does the fluorine substituent at the 8-position influence the compound’s stability and solubility in polar solvents?